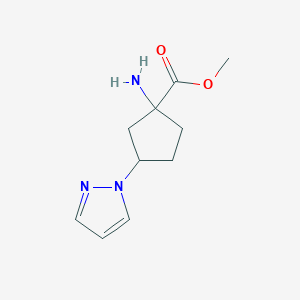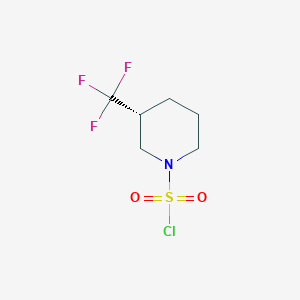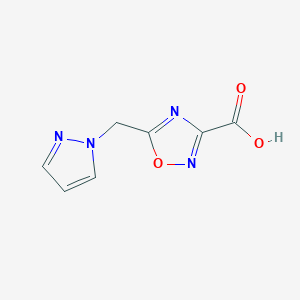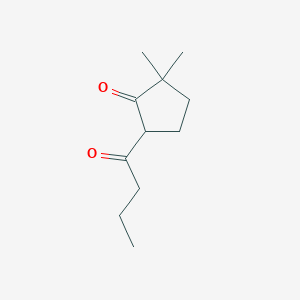
5-Butanoyl-2,2-dimethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butanoyl-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclopentanone, characterized by the presence of a butanoyl group and two methyl groups attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-2,2-dimethylcyclopentan-1-one typically involves the acylation of 2,2-dimethylcyclopentanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-Dimethylcyclopentanone+Butanoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butanoyl-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
5-Butanoyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butanoyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylcyclopentanone: A structurally related compound with similar chemical properties but lacking the butanoyl group.
Cyclopentanone: The parent compound of the cyclopentanone family, with a simpler structure.
2,5-Dimethylcyclopentanone: Another derivative with two methyl groups attached to the cyclopentane ring.
Uniqueness
5-Butanoyl-2,2-dimethylcyclopentan-1-one is unique due to the presence of the butanoyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the butanoyl group and the dimethyl-substituted cyclopentane ring enhances its versatility in synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5-butanoyl-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-9(12)8-6-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3 |
Clé InChI |
QFNAHBGLLXCJGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1CCC(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


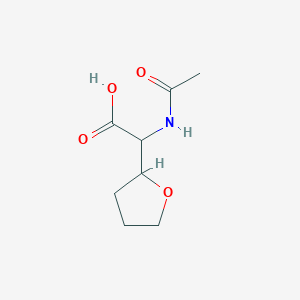
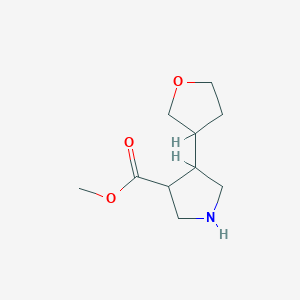
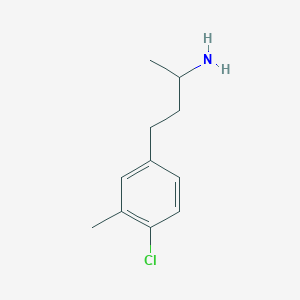
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
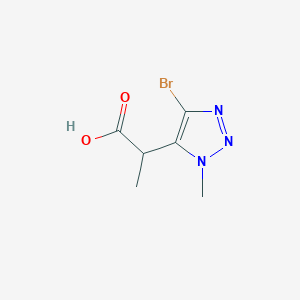
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
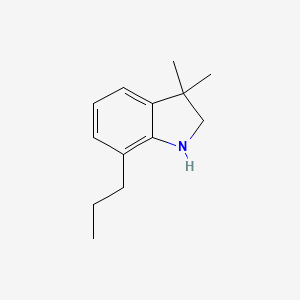
![(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15273638.png)
